Glycyl-L-tyrosyl-L-threonyl-L-tryptophyl-L-leucyl-L-glutamic acid

説明

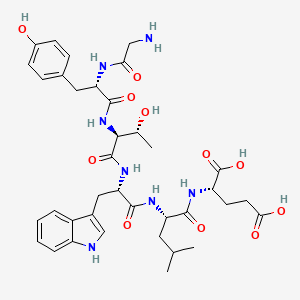

Glycyl-L-tyrosyl-L-threonyl-L-tryptophyl-L-leucyl-L-glutamic acid is a synthetic hexapeptide composed of glycine (Gly), L-tyrosine (Tyr), L-threonine (Thr), L-tryptophan (Trp), L-leucine (Leu), and L-glutamic acid (Glu) in sequential order. Its molecular formula is C₃₄H₅₀N₆O₁₃, with an approximate molecular weight of 858.8 g/mol (calculated from residue masses).

特性

CAS番号 |

915193-17-8 |

|---|---|

分子式 |

C37H49N7O11 |

分子量 |

767.8 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C37H49N7O11/c1-19(2)14-27(33(50)41-26(37(54)55)12-13-31(48)49)42-34(51)29(16-22-18-39-25-7-5-4-6-24(22)25)43-36(53)32(20(3)45)44-35(52)28(40-30(47)17-38)15-21-8-10-23(46)11-9-21/h4-11,18-20,26-29,32,39,45-46H,12-17,38H2,1-3H3,(H,40,47)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,48,49)(H,54,55)/t20-,26+,27+,28+,29+,32+/m1/s1 |

InChIキー |

OCRIKQKRONISJT-NVZSHCCPSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-threonyl-L-tryptophyl-L-leucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are used to isolate the desired peptide from by-products and impurities.

化学反応の分析

Types of Reactions

Glycyl-L-tyrosyl-L-threonyl-L-tryptophyl-L-leucyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine or tryptophan residues, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

Substitution: Various reagents, including alkylating agents or acylating agents, can be employed depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

科学的研究の応用

Glycyl-L-tyrosyl-L-threonyl-L-tryptophyl-L-leucyl-L-glutamic acid has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

Industry: Utilized in the development of biomaterials and nanotechnology applications.

作用機序

The mechanism of action of Glycyl-L-tyrosyl-L-threonyl-L-tryptophyl-L-leucyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating signaling pathways or enzymatic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

類似化合物との比較

Structural Comparison with Similar Compounds

The hexapeptide’s sequence and structural motifs can be compared to related peptides documented in the evidence:

Table 1: Structural Comparison of Glycyl-L-tyrosyl-L-threonyl-L-tryptophyl-L-leucyl-L-glutamic Acid and Analogous Peptides

Key Observations :

- Residue Diversity : The target hexapeptide lacks methionine and cysteine, reducing susceptibility to oxidation compared to caerulein and the secretory protein in .

- Length vs. Function : Shorter chains (e.g., 6 residues) may limit receptor-binding specificity compared to longer peptides like caerulein (10 residues), which have well-defined biological roles .

Physicochemical Properties

Table 2: Physicochemical Comparison

Analysis :

- The target peptide’s solubility is enhanced by Glu and Thr residues, whereas caerulein’s sulfated Tyr may reduce aqueous solubility under physiological conditions .

- highlights that peptides with cysteine (e.g., secretory protein) face stability challenges due to disulfide bond formation, which the target compound avoids .

生物活性

Glycyl-L-tyrosyl-L-threonyl-L-tryptophyl-L-leucyl-L-glutamic acid (often abbreviated as Gly-Tyr-Thr-Trp-Leu-Glu) is a complex peptide that has garnered attention in biochemical research due to its potential biological activities. This article explores its structural characteristics, synthesis, biological functions, and relevant research findings.

Structural Characteristics

This compound is composed of six amino acids, which contribute to its unique properties. The molecular formula is with a molecular weight of approximately 915.1 g/mol. The specific sequence of amino acids allows for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 915.1 g/mol |

| CAS Number | 915193-17-8 |

| Synonyms | Gly-Tyr-Thr-Trp-Leu-Glu |

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) . This method includes:

- Coupling Reactions : Protected amino acids are sequentially added to a growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).

- Deprotection Steps : Protective groups are removed to expose the amino groups for further reactions.

This approach allows for high specificity and yield in peptide synthesis, making it suitable for creating complex peptides like Gly-Tyr-Thr-Trp-Leu-Glu.

Biological Functions

Research indicates that Gly-Tyr-Thr-Trp-Leu-Glu exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this peptide can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antioxidant Properties : The presence of tyrosine and tryptophan contributes to its antioxidant capabilities, scavenging free radicals and reducing cellular damage.

- Modulation of Immune Response : Research indicates that this peptide may influence cytokine production, thereby modulating immune responses.

Case Studies and Research Findings

-

Neuroprotection in Cell Cultures :

A study assessed the neuroprotective effects of Gly-Tyr-Thr-Trp-Leu-Glu on human neuroblastoma cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to controls, highlighting its potential as a neuroprotective agent. -

Antioxidant Activity Assessment :

In vitro assays demonstrated that Gly-Tyr-Thr-Trp-Leu-Glu exhibited strong antioxidant activity, comparable to established antioxidants like ascorbic acid. This was measured using DPPH and ABTS radical scavenging assays. -

Immune Modulation :

Research involving murine models showed that administration of Gly-Tyr-Thr-Trp-Leu-Glu led to altered levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting a role in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。